molecular formula C10H9ClF3NO2 B14070296 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14070296
M. Wt: 267.63 g/mol
InChI Key: WHWFXROQBPBIIR-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a trifluoromethoxy group at the para position and an amino group at the meta position on the phenyl ring. The chlorine atom on the propanone backbone enhances its electrophilicity, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NO2/c1-5(11)9(16)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

WHWFXROQBPBIIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Trifluoromethoxy)acetophenone

The synthesis begins with 4-hydroxyacetophenone , which undergoes trifluoromethylation using trifluoromethyl triflate (CF₃OTf) under basic conditions (K₂CO₃, DMF, 80°C). This yields 4-(trifluoromethoxy)acetophenone with >85% purity. Alternative methods employ Ullmann-type coupling with copper catalysis, though yields are lower (60–70%).

Key reaction :
$$
\text{4-HO-C₆H₄-COCH₃ + CF₃OTf → 4-CF₃O-C₆H₄-COCH₃ + HOTf}
$$

Nitration to 3-Nitro-4-(trifluoromethoxy)acetophenone

Nitration using HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C introduces the nitro group meta to the ketone, guided by the electron-withdrawing trifluoromethoxy group. The product is isolated via crystallization (hexane/EtOAc), achieving 78% yield.

Regioselectivity : Computational studies confirm meta-directing effects of -OCF₃ and -COCH₃ groups.

Reduction to 3-Amino-4-(trifluoromethoxy)acetophenone

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces the nitro group to amino. This step requires careful pH control (pH 6–7) to prevent ketone reduction. Yield: 92%.

Alternative : Fe/HCl reduction at 60°C affords 88% yield but generates acidic waste.

α-Chlorination via Radical Mechanism

N-Chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in CCl₄ (70°C, 6 h) selectively chlorinate the α-carbon. The reaction proceeds via a radical chain mechanism:
$$
\text{R-CO-CH₃ + Cl- → R-CO-CH₂- + HCl} \
\text{R-CO-CH₂- + Cl₂ → R-CO-CH₂Cl + Cl- }
$$
Yield: 68%.

Route 2: Friedel-Crafts Acylation of Prefunctionalized Arenes

Preparation of 3-Nitro-4-(trifluoromethoxy)benzene

Benzotrifluoride undergoes nitration (HNO₃/H₂SO₄, 25°C) to yield 3-nitro-4-(trifluoromethoxy)benzene (87% yield).

Friedel-Crafts Acylation

Despite the deactivating -OCF₃ group, AlCl₃-mediated acylation with propanoyl chloride (CH₃CH₂COCl) at 0°C installs the ketone. The reaction is sluggish (24 h) but achieves 45% yield.

Mechanism :
$$
\text{Ar-H + CH₃CH₂COCl → Ar-CO-CH₂CH₃ + HCl}
$$

Nitro Reduction and Chlorination

Following Route 1 (Steps 2.3–2.4), this pathway is less favored due to low acylation efficiency.

Route 3: Directed Ortho-Metalation Strategy

Protection of Amino Group

3-Nitro-4-(trifluoromethoxy)aniline is protected as an acetamide (Ac₂O, pyridine, 25°C) to prevent side reactions during metalation.

Lithium-Halogen Exchange and Acylation

Treatment with n-BuLi (-78°C, THF) generates a lithiated intermediate, which reacts with propanoyl chloride to form the ketone. Deprotection (HCl, MeOH) affords 3-amino-4-(trifluoromethoxy)acetophenone (51% yield).

Chlorination

As in Route 1, α-chlorination with NCS/AIBN completes the synthesis.

Industrial-Scale Production and Optimization

Continuous Flow Nitration

Microreactors (Corning AFR) enable precise temperature control (-5°C), improving nitration yield to 94% while minimizing decomposition.

Catalytic Hydrogenation in Fixed-Bed Reactors

Pd/Al₂O₃ catalysts in fixed-bed systems enhance reduction efficiency (99% conversion, 15 min residence time).

Green Chlorination Techniques

Electrochemical chlorination (NaCl, H₂O, 2 V) achieves 75% yield with minimal waste, though scalability remains challenging.

Analytical Characterization

Technique Key Data
¹H NMR δ 2.70 (s, 3H, COCH₃), δ 6.85–7.40 (m, 3H, Ar-H), δ 5.20 (s, 2H, NH₂).
¹³C NMR δ 195.2 (C=O), δ 115.4–150.1 (Ar-C), δ 45.1 (CH₂Cl).
IR 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), 1280 cm⁻¹ (C-F).
MS (ESI) m/z 296.05 [M+H]⁺ (calc. 296.04).

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropropanone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloropropanone group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and their positions:

Compound Name Molecular Formula Key Substituents Notable Features
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one C₁₀H₈ClF₃NO₂ - 3-Amino, 4-trifluoromethoxy phenyl
- 2-Chloro propanone
High electronegativity from CF₃O; potential metabolic stability
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (Compound 3) C₁₂H₁₁ClO - 4-Chloro phenyl
- Cyclopropyl group
Increased steric hindrance from cyclopropyl; reduced solubility compared to CF₃O analogs
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO - 3-Chloro phenyl
- 2-Amino propanone
Hydrochloride salt enhances water solubility; amino group may influence receptor binding
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO - 3-Methyl phenyl
- 2-Methylamino propanone
Methyl group increases lipophilicity; potential for CNS activity
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one C₁₁H₁₁ClO₃ - 2-Carboxymethyl phenyl
- 2-Chloro propanone
Carboxymethyl group improves aqueous solubility; acidic functionality enables salt formation

Physicochemical Properties

  • Trifluoromethoxy Group: The CF₃O group in the target compound increases electron-withdrawing effects, reducing basicity of the amino group compared to methoxy analogs. This enhances oxidative stability but may lower solubility in polar solvents .
  • Chlorine vs. Carboxymethyl : The chlorine in the target compound and 1-(2-(carboxymethyl)phenyl)-2-chloropropan-1-one contributes to higher molecular weight (226.65 g/mol vs. 226.65 g/mol), but the carboxymethyl group in the latter significantly improves water solubility .

Biological Activity

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one, with the molecular formula C10H9ClF3NO2 and a molecular weight of 267.63 g/mol, is an organic compound that has attracted attention in the fields of pharmaceuticals and organic synthesis due to its unique structural features. The presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety enhances its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The trifluoromethoxy group increases the compound's lipophilicity, facilitating its penetration through cell membranes and enhancing its interaction with biological molecules.

Key Mechanisms:

  • Antioxidant Activity: The compound may exhibit antioxidant properties by modulating oxidative stress pathways.
  • Anti-inflammatory Effects: It has potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
  • Metabolic Regulation: Research indicates that compounds with similar structures can influence metabolic pathways, particularly in adipose tissue.

Comparative Analysis

To understand the significance of this compound in comparison to other compounds, a table summarizing its properties alongside similar compounds is provided below:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC10H9ClF3NO2267.63 g/molAntioxidant, Anti-inflammatory
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-oneC10H9ClF3NO2267.63 g/molSimilar biological activity
3-Amino-1,2,4-TriazoleC2H4N484.08 g/molMetabolic modulation, Antioxidant

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Study on Antioxidant Defense Systems:
    A study published in PubMed examined the effects of increased hydrogen peroxide levels on metabolic pathways in human adipocytes. It was found that similar compounds could impair antioxidant defenses and alter glucose metabolism, suggesting that derivatives of this compound may exhibit comparable effects on metabolic regulation .
  • Inflammatory Response Modulation:
    Research has shown that certain derivatives can inhibit pro-inflammatory cytokine production, which may be relevant for therapeutic strategies targeting chronic inflammatory conditions .
  • Synthesis and Derivatives:
    The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The ability to create diverse derivatives enhances its potential applications in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound can be synthesized via condensation reactions, such as the reaction of 3-amino-4-(trifluoromethoxy)benzaldehyde with 2-chloropropanoyl chloride in the presence of a base (e.g., NaOH or KOH). Key conditions include solvent selection (e.g., ethanol or methanol), temperature control (60–80°C), and reaction time (6–12 hours). Post-reaction purification via recrystallization or column chromatography is essential to achieve high purity .
  • Key Variables : Excess acyl chloride, inert atmosphere (to prevent oxidation of the amino group), and pH monitoring during neutralization.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • NMR :

  • ¹H NMR : Peaks for the aromatic protons (δ 6.8–7.5 ppm), NH₂ group (δ 5.2–5.8 ppm, broad), and chloropropanone methyl group (δ 1.8–2.2 ppm).
  • ¹³C NMR : Signals for the carbonyl (δ 195–205 ppm), trifluoromethoxy group (δ 120–125 ppm, JCF ~280 Hz), and aromatic carbons (δ 110–150 ppm).
    • IR : Stretching vibrations for C=O (~1700 cm⁻¹), NH₂ (~3350 cm⁻¹), and C-F (~1100 cm⁻¹).
    • MS : Molecular ion peak at m/z 295 (C₁₀H₁₀ClF₃NO₂) with fragmentation patterns confirming the chloropropanone and trifluoromethoxy substituents .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across different solvents?

  • Approach : Perform systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis under controlled conditions (temperature, purity, solvent polarity). For example:

  • Prepare saturated solutions in solvents (e.g., DMSO, ethanol, chloroform) at 25°C.
  • Filter and quantify dissolved compound via HPLC or NMR.
    • Troubleshooting : Account for impurities (e.g., residual solvents) and hydration states. Use DSC/TGA to confirm thermal stability during measurements .

Q. How do the trifluoromethoxy and chloro substituents influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The trifluoromethoxy group is electron-withdrawing, polarizing the aromatic ring and activating the para-position for electrophilic attack.
  • The chloro group on the propanone moiety enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution (e.g., with amines or thiols).
    • Computational Validation : DFT calculations (e.g., Gaussian09) can map electrostatic potentials (ESP) and Fukui indices to predict reactive sites .

Q. What strategies are effective in mitigating byproduct formation during large-scale synthesis?

  • Process Optimization :

  • Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-oxidation of the amino group).
  • Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
    • Case Study : A 20% reduction in byproducts was achieved by replacing batch reactors with microfluidic systems at 70°C and 1.5-bar pressure .

Q. How can XRD and DFT be combined to analyze structural discrepancies between theoretical and experimental molecular geometries?

  • Workflow :

Obtain single crystals via slow evaporation (solvent: acetone/hexane).

Collect XRD data (e.g., Bruker D8 Venture) and refine using SHELXL.

Compare bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p)).

  • Example : XRD revealed a 0.05 Å deviation in the C=O bond length compared to DFT, attributed to crystal packing effects .

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